molecular formula C22H37N3O2 B216959 1-Isonicotinyl-2-palmitoyl hydrazine CAS No. 101524-04-3

1-Isonicotinyl-2-palmitoyl hydrazine

Cat. No. B216959
CAS RN: 101524-04-3
M. Wt: 375.5 g/mol
InChI Key: QSWPYIVJVYOTCN-UHFFFAOYSA-N
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Description

1-Isonicotinyl-2-palmitoyl hydrazine, also known as IPH, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound is a hydrazine derivative that has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of 1-Isonicotinyl-2-palmitoyl hydrazine is not fully understood, but studies suggest that it may target multiple cellular pathways. In cancer cells, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit the activity of histone deacetylases, leading to the upregulation of pro-apoptotic genes. In inflammation, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In viral infections, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit viral entry and replication.
Biochemical and physiological effects:
1-Isonicotinyl-2-palmitoyl hydrazine has been shown to have several biochemical and physiological effects. In cancer cells, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to reduce the production of pro-inflammatory cytokines and inhibit immune cell activation. In viral infections, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit viral replication and reduce viral load.

Advantages and Limitations for Lab Experiments

1-Isonicotinyl-2-palmitoyl hydrazine has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and broad-spectrum activity against various diseases. However, 1-Isonicotinyl-2-palmitoyl hydrazine also has some limitations, including its poor solubility in water and limited stability in biological systems.

Future Directions

There are several future directions for 1-Isonicotinyl-2-palmitoyl hydrazine research, including the development of more efficient synthesis methods, the optimization of 1-Isonicotinyl-2-palmitoyl hydrazine formulations for improved solubility and stability, and the evaluation of 1-Isonicotinyl-2-palmitoyl hydrazine in animal models for various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-Isonicotinyl-2-palmitoyl hydrazine and to identify potential drug targets for 1-Isonicotinyl-2-palmitoyl hydrazine-based therapies.
Conclusion:
1-Isonicotinyl-2-palmitoyl hydrazine is a synthetic compound that has shown promising potential for therapeutic applications in various diseases. Its anti-tumor, anti-inflammatory, and anti-viral properties make it a promising candidate for further research and development. While there are still many unknowns about the mechanism of action of 1-Isonicotinyl-2-palmitoyl hydrazine, its broad-spectrum activity and low toxicity make it a valuable tool for studying various cellular pathways. Future research will continue to explore the potential of 1-Isonicotinyl-2-palmitoyl hydrazine for therapeutic applications in various diseases.

Synthesis Methods

1-Isonicotinyl-2-palmitoyl hydrazine can be synthesized through a multistep process involving the reaction of isonicotinic acid with palmitic acid. The resulting product is then treated with hydrazine hydrate to form 1-Isonicotinyl-2-palmitoyl hydrazine. This synthesis method has been optimized to produce high yields of pure 1-Isonicotinyl-2-palmitoyl hydrazine.

Scientific Research Applications

1-Isonicotinyl-2-palmitoyl hydrazine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit tumor cell growth and induce apoptosis in several cancer cell lines. Inflammation research has shown that 1-Isonicotinyl-2-palmitoyl hydrazine can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In viral infection research, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit the replication of several viruses, including HIV-1, HCV, and SARS-CoV-2.

properties

CAS RN

101524-04-3

Product Name

1-Isonicotinyl-2-palmitoyl hydrazine

Molecular Formula

C22H37N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N'-hexadecanoylpyridine-4-carbohydrazide

InChI

InChI=1S/C22H37N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(26)24-25-22(27)20-16-18-23-19-17-20/h16-19H,2-15H2,1H3,(H,24,26)(H,25,27)

InChI Key

QSWPYIVJVYOTCN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NNC(=O)C1=CC=NC=C1

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NNC(=O)C1=CC=NC=C1

synonyms

1-isonicotinyl-2-palmitoyl hydrazine
INH-PALM

Origin of Product

United States

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